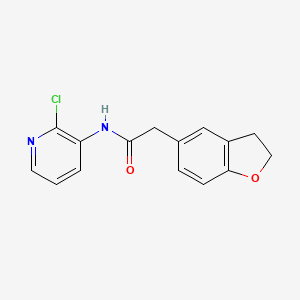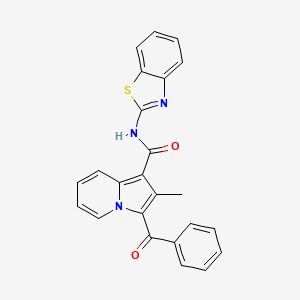![molecular formula C18H24ClN3O2 B15284083 N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B15284083.png)
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a chlorine atom, a methoxybenzyl group, and a dimethylaminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-chloro-3-pyridine, is reacted with methanol in the presence of a base to form 6-chloro-3-pyridinyl methanol.
Methoxybenzylation: The 6-chloro-3-pyridinyl methanol is then reacted with 4-hydroxy-3-methoxybenzyl chloride under basic conditions to form the intermediate compound.
Amine Introduction: The intermediate is further reacted with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling.
類似化合物との比較
Similar Compounds
- N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-methylamine
- N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-ethylamine
- N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-propylamine
Uniqueness
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a dimethylaminoethyl group. These features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.
特性
分子式 |
C18H24ClN3O2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC名 |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24ClN3O2/c1-22(2)9-8-20-11-14-4-6-16(17(10-14)23-3)24-13-15-5-7-18(19)21-12-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3 |
InChIキー |
HUKIRVVWDRLEKT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
![[(7-methyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B15284013.png)

![1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15284032.png)
![2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B15284035.png)
![4-[(5-chloro-1H-benzimidazol-2-yl)methoxy]phenylamine](/img/structure/B15284049.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284055.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]phenol](/img/structure/B15284071.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl 4-fluorobenzyl ether](/img/structure/B15284075.png)
![2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15284079.png)
![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B15284097.png)
